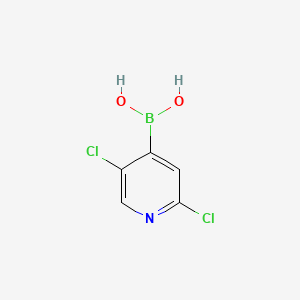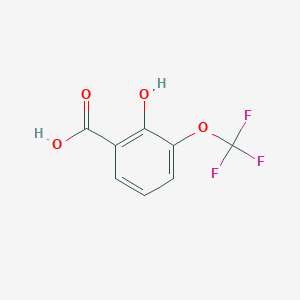
Yoduro de 1-metil-2-(hidroximetil)piridinio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.
Aplicaciones Científicas De Investigación
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium salts.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .
Result of Action
In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.
Reduction: 2-(hydroxymethyl)-1-methylpiperidine.
Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium, 1-methyl-, iodide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Pyridinium, 2-(hydroxymethyl)-, iodide: Lacks the methyl group at the 1-position, which can affect its reactivity and solubility.
Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Propiedades
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDJUFVNLDFOM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480682 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-51-7 |
Source


|
| Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)









